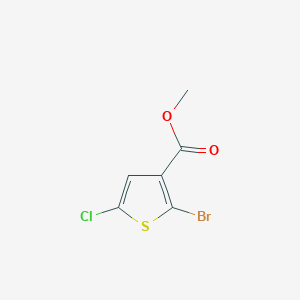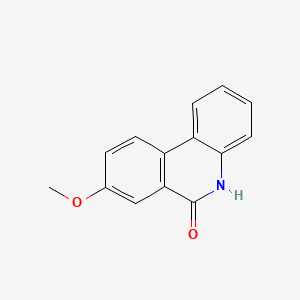
Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(dibenzoylmethane)mono(phenanthroline)erbium is a coordination compound that features erbium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The structure consists of three dibenzoylmethane ligands and one phenanthroline ligand coordinated to an erbium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the reaction of erbium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the erbium ion. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Tris(dibenzoylmethane)mono(phenanthroline)erbium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.
Major Products
The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.
科学研究应用
Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.
相似化合物的比较
Similar Compounds
Tris(dibenzoylmethane)mono(phenanthroline)europium: Similar structure but with europium as the central metal ion. Known for its red luminescence.
Tris(8-hydroxyquinolinato)erbium: Another erbium-based compound with different ligands, used in similar applications.
Europium(III)tris(1,3-diphenyl-1,3-propanedionato)mono(1,10-phenanthroline): Similar coordination environment but with europium instead of erbium.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)erbium is unique due to its specific combination of ligands and the erbium ion, which provides distinct luminescent properties. The choice of ligands influences the stability, solubility, and emission characteristics, making this compound particularly suitable for applications requiring green luminescence.
属性
分子式 |
C57H41ErN2O6 |
|---|---|
分子量 |
1017.2 g/mol |
IUPAC 名称 |
1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
InChI 键 |
AVPIJZZFTKUQOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


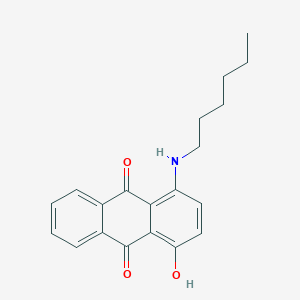
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
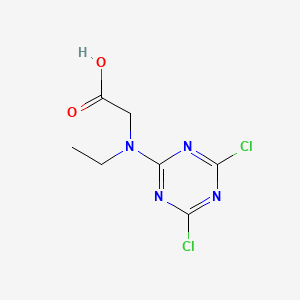
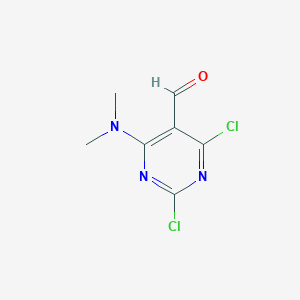


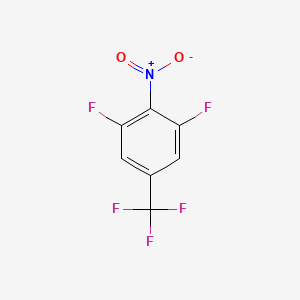
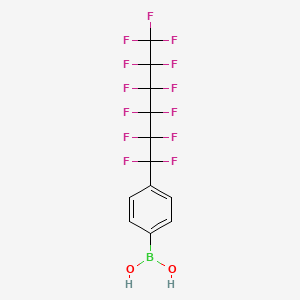
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
